molecular formula C6H8O4S2 B14189340 2-(Methanesulfonyl)-5-methyl-1H-1lambda~6~-thiophene-1,1-dione CAS No. 852848-04-5

2-(Methanesulfonyl)-5-methyl-1H-1lambda~6~-thiophene-1,1-dione

Cat. No.: B14189340
CAS No.: 852848-04-5
M. Wt: 208.3 g/mol
InChI Key: CWQZRTCQCDDLNN-UHFFFAOYSA-N
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Description

2-Methyl-5-(methylsulfonyl)thiophene 1,1-dioxide is a heterocyclic organic compound that belongs to the thiophene family Thiophenes are characterized by a five-membered aromatic ring containing four carbon atoms and one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(methylsulfonyl)thiophene 1,1-dioxide can be achieved through several methods. One common approach involves the sulfonation of 2-methylthiophene using a sulfonating agent such as chlorosulfonic acid or sulfur trioxide. The reaction typically occurs under controlled temperature conditions to ensure the selective formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of catalysts and advanced purification techniques ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(methylsulfonyl)thiophene 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, given the electron-rich nature of the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Halogenating agents, acids, and bases are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various sulfone and sulfide derivatives, as well as substituted thiophenes with different functional groups.

Scientific Research Applications

2-Methyl-5-(methylsulfonyl)thiophene 1,1-dioxide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 2-Methyl-5-(methylsulfonyl)thiophene 1,1-dioxide involves its interaction with various molecular targets. The sulfonyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The thiophene ring’s aromatic nature allows for π-π stacking interactions with other aromatic systems, which can be crucial in biological and material science applications.

Comparison with Similar Compounds

Similar Compounds

    Thiophene: The parent compound with a simpler structure.

    2-Methylthiophene: Lacks the sulfonyl group, resulting in different chemical properties.

    5-Methylsulfonylthiophene: Similar but without the additional methyl group.

Uniqueness

2-Methyl-5-(methylsulfonyl)thiophene 1,1-dioxide is unique due to the presence of both a methyl and a methylsulfonyl group, which confer distinct electronic and steric effects

Properties

CAS No.

852848-04-5

Molecular Formula

C6H8O4S2

Molecular Weight

208.3 g/mol

IUPAC Name

2-methyl-5-methylsulfonylthiophene 1,1-dioxide

InChI

InChI=1S/C6H8O4S2/c1-5-3-4-6(11(2,7)8)12(5,9)10/h3-4H,1-2H3

InChI Key

CWQZRTCQCDDLNN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1(=O)=O)S(=O)(=O)C

Origin of Product

United States

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